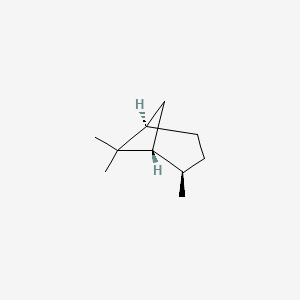

(R)-trans-Pinane

概要

説明

®-trans-Pinane is a bicyclic monoterpene hydrocarbon that is a significant component of essential oils derived from various coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound exists in two enantiomeric forms, with ®-trans-Pinane being one of them.

準備方法

Synthetic Routes and Reaction Conditions: ®-trans-Pinane can be synthesized through several methods, including the catalytic hydrogenation of α-pinene. This process typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the isomerization of α-pinene using acidic catalysts such as sulfuric acid or aluminum chloride.

Industrial Production Methods: Industrially, ®-trans-Pinane is often obtained from the distillation of essential oils from pine trees. The essential oil is subjected to fractional distillation to isolate ®-trans-Pinane. This method is preferred due to its cost-effectiveness and the natural abundance of α-pinene in pine oils.

化学反応の分析

Oxidation Reactions

(R)-trans-Pinane undergoes oxidation to form functionalized derivatives, with selectivity influenced by reaction conditions:

Peroxide Formation

-

Hydroperoxidation : Reaction with hydrogen peroxide or tert-butyl hydroperoxide (t-BuOOH) in the presence of catalysts like selenium dioxide (SeO₂) yields pinane hydroperoxide derivatives. For example:

-

Epoxidation : Using peracids (e.g., mCPBA), this compound forms epoxides at the double bond, though this pathway is less common compared to α-pinene due to steric hindrance .

Key Data

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| t-BuOOH/SeO₂ | trans-Pinan-2-hydroperoxide | 60–75 | |

| H₂O₂/Fe³⁺ | Pinane dihydroperoxide | 45–50 |

Thermal Decomposition

Pyrolysis of this compound generates linalool and plinols (pinane-derived alcohols) via radical-mediated pathways:

-

At 400–600°C, this compound undergoes C–C bond cleavage to form linalool (C₁₀H₁₈O) and plinols (C₁₀H₁₈O₂) as major products .

-

Mechanistic studies suggest a multi-step process involving hydrogen abstraction and oxygen rebound steps, with activation energies of ~25–30 kcal/mol .

Temperature-Dependent Conversion

| Temperature (°C) | Linalool Yield (%) | Plinols Yield (%) |

|---|---|---|

| 400 | 12 | 8 |

| 500 | 35 | 25 |

| 600 | 55 | 40 |

Data sourced from gas-phase pyrolysis experiments .

Substitution Reactions

This compound participates in halogenation and sulfur-based substitutions:

Halogenation

-

Chlorination : Reaction with Cl₂ under UV light produces chlorinated derivatives (e.g., 2-chloropinane) with regioselectivity at the tertiary carbon .

-

Bromination : Similar pathways yield bromopinanes, though yields are lower (~30%) due to steric effects .

Thia-Michael Addition

-

Reaction with thioacetic acid in tetrahydrofuran (THF) yields chiral thioesters with diastereomeric excess (de) up to 93% :

Radical Reactions

This compound reacts with atmospheric radicals (HO·, NO₃·) in gas-phase processes:

Hydroxyl Radical (HO·) Reactivity

Nitrate Radical (NO₃·) Reactivity

Photochemical Reactions

Photooxygenation of this compound in the presence of sensitizers (e.g., tetraphenylporphine) produces endoperoxides:

-

Singlet oxygen (¹O₂) adds to the less hindered face of the bicyclic system, forming 1,2-dioxetane intermediates that decompose to hydroperoxides :

Enzymatic Hydroxylation

Cytochrome P450 (CYP) enzymes selectively hydroxylate this compound at the ε-position, yielding trans-pinocarveol as the major product () .

Hydrogenation/Isomerization

科学的研究の応用

Chemical Applications

Synthesis of Organic Compounds

(R)-trans-Pinane serves as a valuable starting material for synthesizing various organic compounds. Its structure allows for multiple transformations, making it an essential precursor in organic chemistry. For instance, it can be converted into pinane-based 2-amino-1,3-diols through stereoselective synthesis methods, which have implications in drug development and materials science .

Table 1: Synthesis Pathways Involving this compound

| Reaction Type | Product | Reference |

|---|---|---|

| Stereoselective Synthesis | Pinane-based 2-amino-1,3-diols | |

| Hydroxyamination | Spiro-oxazolidin-2-ones | |

| Isomerization | β-Citronellene |

Biological Applications

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown its efficacy against various bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents .

Potential Therapeutic Effects

Ongoing studies are investigating the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest that it may interact with molecular targets involved in inflammatory pathways, presenting opportunities for therapeutic applications in pain management and inflammation reduction.

Industrial Applications

Fragrance and Flavor Industry

Due to its pleasant aroma, this compound is widely utilized in the fragrance and flavor industries. It is incorporated into perfumes and food products to enhance sensory appeal. Its natural origin also aligns with the growing demand for sustainable and natural ingredients in these sectors.

Case Study 1: Synthesis of Pinane-Based Chiral Ligands

A study focused on synthesizing pinane-based chiral tridentate ligands demonstrated the utility of this compound in asymmetric catalysis. The ligands showed high enantiomeric excess values when used in reactions with diethylzinc and aldehydes, indicating the compound's potential in chiral synthesis applications .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various terpenes, including this compound. Results indicated that it significantly inhibited the growth of specific bacterial strains, supporting its potential use as a natural antimicrobial agent in food preservation .

作用機序

The mechanism by which ®-trans-Pinane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes.

類似化合物との比較

α-Pinene: A precursor to ®-trans-Pinane, with similar chemical properties but different applications.

β-Pinene: Another isomer with distinct fragrance characteristics.

Camphene: A related bicyclic monoterpene with different industrial uses.

Uniqueness: ®-trans-Pinane is unique due to its specific enantiomeric form, which imparts distinct olfactory properties and potential biological activities. Its stability and ease of extraction from natural sources also make it a valuable compound in various applications.

生物活性

(R)-trans-Pinane, a bicyclic monoterpene, is a compound derived from pine and other coniferous trees. Its unique structure contributes to a variety of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its bicyclic structure. It is a colorless liquid with a pleasant odor, commonly used in perfumery and as a flavoring agent. Its chemical properties facilitate various biological interactions, which are critical to its therapeutic applications.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it can protect cells from oxidative stress by enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Neuroprotective Effects

This compound has been shown to have neuroprotective properties. In vitro studies using PC12 cells revealed that pre-treatment with this compound reduced apoptosis induced by hydrogen peroxide (H2O2). The compound significantly improved cell viability and decreased reactive oxygen species (ROS) production, suggesting its potential role in neurodegenerative disease prevention .

Antimicrobial Activity

The antimicrobial effects of this compound have also been documented. It exhibits activity against various pathogens, including bacteria and fungi. For instance, one study found that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural antimicrobial agent .

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. In vitro assays indicated that it could inhibit the proliferation of human colon cancer cells. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression . A comparative study showed that this compound derivatives had varying effects on tumor cell viability, highlighting its potential as a lead compound for cancer therapy .

Immunomodulatory Effects

This compound has been investigated for its immunomodulatory effects. It has been shown to influence cytokine production, particularly interleukin-6 (IL-6), which plays a crucial role in inflammatory responses. By modulating IL-6 levels, this compound may contribute to the regulation of immune functions and inflammation .

Study 1: Neuroprotection in PC12 Cells

A detailed study assessed the neuroprotective effects of this compound on PC12 cells exposed to oxidative stress. The results indicated that treatment with this compound significantly improved cell viability (IC50 = 79.70 mM) and reduced ROS levels compared to untreated controls . This suggests its potential application in neuroprotective therapies.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The compound demonstrated notable inhibition zones against S. aureus and E. coli at concentrations ranging from 0.5% to 2% v/v, indicating its potential as an alternative antimicrobial agent in clinical settings .

特性

IUPAC Name |

(1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOKSLPVRUOBDEW-IWSPIJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2C[C@H]1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197569 | |

| Record name | (R)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4863-59-6 | |

| Record name | (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4863-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-trans-Pinane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004863596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-trans-Pinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1R-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINANE, TRANS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AJX5ORZ7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。